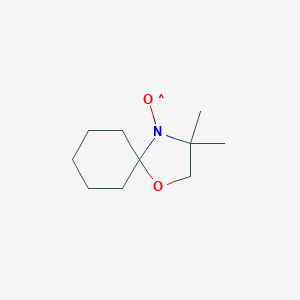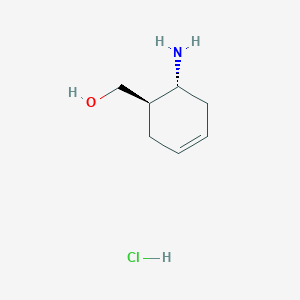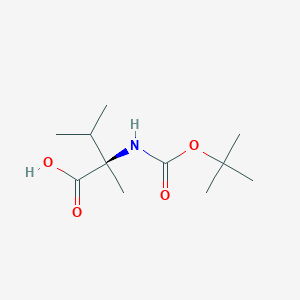
2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2,2-difluoro-3-hydroxyacids, closely related to 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride, can be achieved through a mild and efficient process. This involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base under mild conditions. The method is notable for its selective cleavage of the CO-CF3 bond without affecting the CO-CF2R bond, providing good to excellent yields using hexafluoro-2-propanol as a fluorine source (Jiménez, Bosch, & Guerrero, 2005).
Molecular Structure Analysis
Although specific analyses detailing the molecular structure of 2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride were not directly found, the synthesis process and the molecular interactions within similar compounds provide valuable insights into its structural characteristics. The selective reactions and the molecular configurations of related difluoro compounds suggest a significant influence of the difluoro groups on the molecular architecture and stability.
Chemical Reactions and Properties
The electrochemical fluorination of nitrogen-containing carboxylic acids demonstrates the potential for generating key precursors to soft-type fluorochemicals. This process yields perfluoroacid fluorides with considerable surface tension lowering in aqueous solutions, highlighting the reactivity and utility of fluorinated compounds in chemical synthesis and applications (Abe et al., 1992).
科学的研究の応用
Vibrational Spectroscopy and Polymorphism in Drug Development
A study utilized vibrational spectroscopy and thermal analysis to characterize the polymorphism of a related tetralin derivative, aiming at cardiovascular disease treatment. This research highlighted the importance of identifying different polymorphs of pharmaceutical compounds, which can significantly affect drug efficacy and stability. The study's findings are crucial for understanding the manufacturing and storage conditions that may influence drug polymorphism (Taddei, Torreggiani, & Fini, 2002).
Synthetic Methodologies
Research on synthetic methodologies has led to the development of new processes for creating 2,2-difluoro-3-hydroxyacids. One study presented a novel, efficient synthesis approach via selective haloform reactions, offering a convenient pathway for producing long-chain 2,2-difluoro-3-hydroxyacids. This method is marked by its simplicity, good yields, and the use of inexpensive reagents, demonstrating the synthetic versatility of fluorinated compounds (Jiménez, Bosch, & Guerrero, 2005).
Advanced Materials Development
Fluorinated compounds have also been explored for creating advanced materials. For example, novel copolymers incorporating difluoro and chlorofluoro elements have been synthesized, showing high glass transition temperatures and potential for high-performance applications. Such materials are of interest for their unique properties, including thermal stability and solubility in various solvents, which are valuable in many industrial applications (Kharas et al., 2000).
Fluorescence Applications
In the realm of fluorescence, the compound's derivatives have been investigated for potential applications. A study explored the conjugation of naphthalene derivatives with amino acids, leading to highly fluorescent compounds suitable for biological assays. Such research underscores the utility of fluorinated compounds in developing novel fluorescent markers for scientific and medical diagnostics (Frade et al., 2007).
特性
IUPAC Name |
2,2-difluoro-3-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO2.ClH/c1-7-2-4(5,6)3(8)9;/h7H,2H2,1H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGSAKVSPCHEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-(methylamino)propanoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B58850.png)
![[(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-yl] acetate](/img/structure/B58879.png)

![[3-(3-Cyanophenyl)phenyl]acetic acid](/img/structure/B58911.png)
![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)




